2-(Benzofuran-2-yl)-1H-indene-1,3(2H)-dione
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Overview
Description
2-(Benzofuran-2-yl)-1H-indene-1,3(2H)-dione is an organic compound that features both benzofuran and indene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzofuran-2-yl)-1H-indene-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of benzofuran derivatives and indene precursors, which undergo cyclization reactions facilitated by catalysts or specific reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Benzofuran-2-yl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzofuran or indene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzofuran and indene derivatives.
Scientific Research Applications
2-(Benzofuran-2-yl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Benzofuran-2-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Benzofuran: Shares the benzofuran moiety but lacks the indene structure.
Indene: Contains the indene structure but lacks the benzofuran moiety.
Benzothiophene: Similar to benzofuran but contains a sulfur atom instead of oxygen.
Uniqueness: 2-(Benzofuran-2-yl)-1H-indene-1,3(2H)-dione is unique due to the combination of benzofuran and indene structures, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H10O3 |
---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
2-(1-benzofuran-2-yl)indene-1,3-dione |
InChI |
InChI=1S/C17H10O3/c18-16-11-6-2-3-7-12(11)17(19)15(16)14-9-10-5-1-4-8-13(10)20-14/h1-9,15H |
InChI Key |
YWTCETNEOZPEPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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